Methyl 4-(3-aminopyridin-2-yl)benzoate

PI3K inhibitor p110alpha Kinase profiling

Pain: Generic PI3K inhibitors like LY294002 lack selectivity, causing off-target effects. Solution: Methyl 4-(3-aminopyridin-2-yl)benzoate (CAS 924869-19-2) is a selective PI3Kα/PDK1 dual inhibitor with IC50: p110α=35 nM, p110β=95 nM, PDK1=14 nM. 14-fold more potent than LY294002, enabling precise pathway dissection in MCF7, HCT116, and PTEN-null models. As a key intermediate, its specific substitution pattern ensures reproducible SAR in kinase inhibitor development. Supply: ≥98% purity, ambient shipping, in stock.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 924869-19-2
Cat. No. B1369989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-aminopyridin-2-yl)benzoate
CAS924869-19-2
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)N
InChIInChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,14H2,1H3
InChIKeySXEBXNAKEFPTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-aminopyridin-2-yl)benzoate: Baseline & Sourcing


Methyl 4-(3-aminopyridin-2-yl)benzoate (CAS 924869-19-2) is a heterocyclic small molecule with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. It is characterized by a benzoate ester linked to a 3-aminopyridine ring, a structure that underpins its role as a key intermediate in medicinal chemistry and its demonstrated activity as an inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [2]. This compound is primarily utilized in research settings focused on kinase inhibition and the development of novel anticancer agents .

PI3K pathway inhibition study fit
Dual PI3K/PDK1 signaling assay context
Medicinal chemistry kinase inhibitor intermediate

Why Generic Substitution Fails


Simple substitution of Methyl 4-(3-aminopyridin-2-yl)benzoate with other 3-aminopyridine-containing analogs is not scientifically valid due to the high sensitivity of kinase inhibition to specific substitution patterns. The precise spatial orientation and electronic properties conferred by the methyl benzoate moiety at the 4-position of the phenyl ring are critical for engaging the ATP-binding pockets of PI3K and PDK1 isoforms [1]. Minor structural modifications, such as altering the ester group (e.g., to an ethyl ester or amide) or changing the position of the aminopyridine attachment, can lead to a complete loss of activity or a shift in isoform selectivity, rendering generic substitution a high-risk approach for reproducibility in research . The quantitative evidence below underscores the specific, non-interchangeable activity profile of this exact compound.

3‑aminopyridine analog mismatch

Substitution patterns on the phenyl ring strongly influence PI3Kα/β binding; generic analogs may not reproduce reported inhibition.

Ester modification alters profile

Ethyl ester or amide derivatives can shift isoform selectivity and may not replicate the dual PI3K/PDK1 activity observed with the methyl ester.

Regioisomer and amide risk

Changing the aminopyridine attachment position or replacing the ester with an amide may abolish the PI3K/PDK1 engagement critical for pathway studies.

Comparative Kinase Inhibition Data


PI3K p110α Inhibition vs. LY294002

Methyl 4-(3-aminopyridin-2-yl)benzoate demonstrates potent inhibition of the PI3K p110α isoform with an IC50 of 35 nM, as determined in a cellular assay using recombinant human PI3K p110α expressed in Rat1 cells [1]. This potency is significantly greater than that of the widely used, first-generation pan-PI3K inhibitor LY294002, which exhibits an IC50 of 500 nM (0.5 µM) against the same isoform under comparable enzymatic conditions . This 14-fold improvement in potency highlights the compound's value in studies requiring stronger p110α inhibition at lower concentrations.

PI3K p110α vs. LY294002
Cross-study comparable
IC50 35 nM (target) vs. 500 nM (comparator)
Reported assay potency context supports pathway inhibition studies at lower working concentrations.
Cell-based assay, recombinant human p110α
PI3K inhibitor p110alpha Kinase profiling

PI3K p110β Inhibition & Isoform Selectivity

The compound inhibits PI3K p110β with an IC50 of 95 nM [1]. This activity distinguishes it from highly p110α-selective inhibitors like Alpelisib (BYL719), which shows a greater than 15-fold selectivity for p110α over p110β [2]. While less potent against p110β than p110α (2.7-fold selectivity), this compound's balanced inhibition of both isoforms may be advantageous in cancer models where dual PI3Kα/β blockade is desired to overcome resistance mechanisms driven by PTEN loss, a context where pure p110α inhibitors show limited efficacy.

PI3K p110β vs. Alpelisib
Cross-study comparable
IC50 95 nM; 2.7× over p110α (Alpelisib >15×)
Reported isoform profile suggests a distinct selectivity window for PTEN-null model studies.
Recombinant human p110β, Rat1 cell expression
PI3K beta Isoform selectivity Cancer research

Dual PI3K/PDK1 Activity

Beyond PI3K inhibition, Methyl 4-(3-aminopyridin-2-yl)benzoate has been identified as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), with a reported IC50 of 14 nM [1]. This dual PI3K/PDK1 inhibitory profile is distinct from many PI3K-specific inhibitors and places the compound in a unique functional class. For example, the well-characterized PDK1 inhibitor GSK2334470 has a comparable IC50 of 10 nM against PDK1 but lacks significant PI3K activity . This dual targeting of two critical nodes in the PI3K/AKT signaling cascade may confer a different cellular response compared to single-target agents.

PDK1 & PI3K co‑inhibition
Class-level inference
PDK1 IC50 14 nM; GSK2334470 10 nM (PDK1‑only)
Reported dual PI3K/PDK1 profile enables integrated signaling network interrogation.
In vitro kinase assay; cross-reference PDK1 source
PDK1 inhibitor PI3K/PDK1 dual inhibition Signal transduction

Research Applications


PI3Kα Signaling in Cancer Cell Lines

Given its potent inhibition of PI3K p110α (IC50 = 35 nM), this compound is optimally deployed in cell-based assays (e.g., using MCF7, HCT116, or other PI3Kα-driven lines) to dissect the role of this isoform in proliferation, survival, and migration. Its 14-fold greater potency over the legacy tool LY294002 allows for more precise modulation of the pathway with reduced non-specific cytotoxicity, making it a superior choice for target validation studies [1].

PI3Kβ in PTEN-Deficient Tumor Models

The compound's moderate activity against PI3K p110β (IC50 = 95 nM) and its 2.7-fold selectivity over p110α, in contrast to highly selective p110α inhibitors like Alpelisib, positions it as a valuable chemical probe for studying PI3Kβ dependency in PTEN-null cancers (e.g., prostate, endometrial, and glioblastoma). Researchers can use it to test the hypothesis that dual α/β inhibition is required for maximal therapeutic effect in these genetic contexts [2].

PI3K/PDK1 Crosstalk in Signal Transduction

With demonstrated inhibition of both PI3K isoforms and PDK1 (IC50 = 14 nM), this compound serves as a unique tool to investigate the functional interplay and feedback mechanisms between PI3K and PDK1 in the broader AKT/mTOR signaling network. It can be used in biochemical and cellular assays to assess the combined effect of targeting two critical kinases simultaneously, providing insights that single-target inhibitors cannot offer [3].

Synthetic Intermediate for Kinase Inhibitors

As a building block featuring both an aminopyridine and a methyl benzoate group, this compound is a critical intermediate for synthesizing more complex, patentable kinase inhibitors. Its specific substitution pattern is essential for generating lead compounds with desired isoform selectivity profiles, making it a strategic procurement choice for medicinal chemistry programs focused on the PI3K/AKT/mTOR axis .

Application
Selection Property
Validation Focus
PI3Kα pathway study in cancer cell lines
PI3K p110α inhibitory concentration profile
Proliferation, survival endpoints in PI3Kα‑driven lines
PI3Kβ dependency study in PTEN‑deficient models
Isoform selectivity profile (p110α/β)
Tumor model response in PTEN‑null context
PI3K/PDK1 signaling crosstalk research
Dual PI3K/PDK1 inhibitory profile
AKT/mTOR pathway feedback mechanisms
Kinase inhibitor intermediate
Aminopyridine‑methyl benzoate scaffold
Lead optimization for isoform selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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